molecular formula C7H10N2O3 B1327029 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one CAS No. 1142201-85-1

6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one

Cat. No. B1327029
M. Wt: 170.17 g/mol
InChI Key: UBYXQSOTFGOEGT-UHFFFAOYSA-N
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Description

The compound of interest, 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one, is a pyrimidine derivative, which is a class of compounds that have garnered attention due to their wide range of biological activities and pharmaceutical applications. Pyrimidine derivatives are known for their potential in drug discovery and development, particularly as antitumor and antioxidant agents .

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. An efficient, catalyst-free synthesis of related pyrimidine derivatives has been reported using multicomponent reactions in aqueous ethanol media . This method emphasizes green chemistry principles, such as avoiding metal catalysts and simplifying purification processes. Although the specific compound is not synthesized in the studies provided, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial in determining their chemical behavior and biological activity. While the exact structure of 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one is not detailed in the provided papers, related compounds have been studied using X-ray crystallography and Density Functional Theory (DFT) to understand their structural properties . These analyses can provide insights into the stability, tautomerism, and potential reactivity of the compound.

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives can be influenced by various factors, including the presence of substituents and the solvent medium. For instance, the hydration of related compounds can lead to an equilibrium mixture of tautomers, with the equilibrium shifting based on the polarity of the medium . Additionally, the regioselectivity of reactions such as methylation can be affected by the solvent and the presence of inorganic bases . These studies suggest that the chemical behavior of 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one could be similarly influenced by its environment and substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The presence of multiple functional groups, such as hydroxyl and amino groups, can lead to extensive hydrogen bonding, which can affect solubility, boiling and melting points, and other physicochemical properties . The studies provided do not directly analyze the physical and chemical properties of the specific compound , but they do offer a framework for understanding how such properties might be determined for related compounds.

Scientific Research Applications

Hydration and Prototropic Tautomerism

Research by Erkin and Krutikov (2005) highlights the hydration of related pyrimidin compounds, leading to an equilibrium mixture of different tautomers. This study is essential for understanding the behavior of such compounds in various solvents, particularly their structural changes in response to hydration (Erkin & Krutikov, 2005).

Hydrazinolysis of Heterocyclic Compounds

Dickinson and Jacobsen (1975) explored the hydrazinolysis of heterocyclic compounds like 6-amino-4-hydroxy-1-methylpyrimidine-2(1H)-thione. Understanding these reactions is crucial for synthesizing new heterocyclic compounds with potential applications in various fields (Dickinson & Jacobsen, 1975).

Crystal and Molecular Structures

Richter et al. (2023) reported on the crystal and molecular structures of a compound obtained during the synthesis of an antitubercular agent, which is closely related to the chemical structure of interest. Such studies provide valuable insights into the physical and chemical properties of these compounds, which can be crucial for their application in scientific research (Richter et al., 2023).

Ring Transformation into 1H-Imidazoles

Ueda et al. (1997) investigated the transformation of related pyrimidin-4(3H)-ones into 1H-imidazoles. This research is significant for the synthesis of imidazoles, which are important in pharmaceutical and chemical industries (Ueda et al., 1997).

Synthesis in Organotin Polymers

The work of Ma, Tian, and Zhang (2006) on the solvothermal synthesis involving pyrimidine derivatives points to applications in material science, particularly in the formation of novel polymeric structures (Ma, Tian, & Zhang, 2006).

properties

IUPAC Name

5-(2-hydroxyethyl)-3-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-9-6(11)5(2-3-10)4-8-7(9)12/h4,10H,2-3H2,1H3,(H,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBYXQSOTFGOEGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CNC1=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101194136
Record name 2(1H)-Pyrimidinone, 6-hydroxy-5-(2-hydroxyethyl)-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101194136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one

CAS RN

1142201-85-1
Record name 2(1H)-Pyrimidinone, 6-hydroxy-5-(2-hydroxyethyl)-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101194136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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